molecular formula C22H32N2O11 B13723795 (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate

Cat. No.: B13723795
M. Wt: 500.5 g/mol
InChI Key: GSQYLZPBHHAWEG-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple 2,5-dioxopyrrolidin-1-yl groups, which contribute to its reactivity and functionality in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,5-dioxopyrrolidin-1-yl groups and their subsequent attachment to the pentanoate backbone through esterification reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of ester bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality. The use of high-purity reagents and stringent reaction controls are essential to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and nucleophiles. For example, hydrolysis reactions may involve hydrochloric acid or sodium hydroxide, while substitution reactions may use nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bonds results in the formation of carboxylic acids and alcohols, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate involves its ability to form stable ester bonds with various functional groups. This reactivity allows it to modify biomolecules and other substrates, thereby altering their properties and functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate stands out due to its multiple 2,5-dioxopyrrolidin-1-yl groups, which enhance its reactivity and versatility. This unique structure allows for a broader range of applications and more efficient modification of target molecules compared to similar compounds .

Properties

Molecular Formula

C22H32N2O11

Molecular Weight

500.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate

InChI

InChI=1S/C22H32N2O11/c25-17-7-8-18(26)23(17)34-21(29)5-1-3-11-31-13-15-33-16-14-32-12-4-2-6-22(30)35-24-19(27)9-10-20(24)28/h1-16H2

InChI Key

GSQYLZPBHHAWEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCOCCOCCOCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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